molecular formula C5H6Br2 B562775 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane CAS No. 1184977-20-5

1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane

Cat. No. B562775
CAS RN: 1184977-20-5
M. Wt: 229.935
InChI Key: LRBNUEQKNNQJFJ-LNLMKGTHSA-N
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Description

1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane (dibromoethenylcyclopropane) is an organic compound with a cyclic structure and two bromine atoms attached to the double bond of the central ethylene group. It is a colorless, volatile liquid with a boiling point of 118 °C and a melting point of -80 °C. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

Isomerizations and Mechanisms

  • The gas-phase thermal isomerizations of 1-13C-2,2,3,3-d4-cyclopropane lead to isotopically labeled propenes via two mechanisms: a trimethylene diradical intermediate and a path involving 1-propylidenes, observable by NMR spectroscopy (Baldwin et al., 2005).

Synthesis of Labelled Compounds

  • Synthesis methods for D,L-1-amino[2,2-2H2]cyclopropane-1-carboxylic acid and related compounds involve reactions with deuterated 2-bromoethanol 4-methylbenzenesulfonates, important for studying biosynthesis of ethylene in plants and NMR studies of 1-aminocyclopropane-1-carboxylic acid derivatives (Ramalingam et al., 1984).

Photoinduced Electron Transfer Studies

  • Studies on 2-(dideuteriomethylene)-1,1-bis(4-methoxyphenyl)cyclopropane show that its rearrangement in photo reactions proceeds via different intermediates, as evidenced by spectroscopy and photoacoustic calorimetry (Ikeda et al., 2003).

Cyclopropanes as Synthetic Precursors

  • Doubly activated cyclopropanes have been utilized as precursors for the synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles, showcasing their role in organic synthesis and compound functionalization (Wurz & Charette, 2005).

Stereocontrolled Ring Expansion

  • Studies involving stereocontrolled ring expansion of fused allylidenecyclopropanes demonstrate a novel route to hydroazulenes and other fused bicyclic systems, contributing to the field of complex organic synthesis (Shook et al., 1993).

Cyclopropane Ring in Drug Design

  • Cyclopropanes, including those with structures related to 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane, are identified as key elements in medicinal chemistry, used in the design of drug compounds due to their unique chemical properties (Chawner, 2017).

Mechanism of Action

Target of Action

It is structurally similar to deltamethrin , a pyrethroid insecticide, which primarily targets the nervous system of insects .

Mode of Action

Deltamethrin acts as a neurotoxin, disrupting the functioning of the nervous system in insects .

Biochemical Pathways

A study on deltamethrin degradation suggests that it is metabolized into several compounds, including 3-phenoxybenzaldehyde, 1,2-benzenedicarboxylic butyl dacyl ester, and phenol . This suggests that 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane may also be metabolized along similar pathways.

Pharmacokinetics

Deltamethrin, a structurally similar compound, is known to have low aqueous solubility and is semi-volatile . These properties may influence the bioavailability of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane.

Result of Action

Based on its structural similarity to deltamethrin, it may have similar effects, such as neurotoxicity in insects .

Action Environment

Deltamethrin, a structurally similar compound, is known to be non-persistent in soil and non-mobile . These properties suggest that environmental factors such as soil composition and temperature could potentially influence the action and stability of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane.

properties

IUPAC Name

1,1,2,2-tetradeuterio-3-(2,2-dibromoethenyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2/c6-5(7)3-4-1-2-4/h3-4H,1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBNUEQKNNQJFJ-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C=C(Br)Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661907
Record name 1-(2,2-Dibromoethenyl)(2,2,3,3-~2~H_4_)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184977-20-5
Record name 1-(2,2-Dibromoethenyl)(2,2,3,3-~2~H_4_)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane
Reactant of Route 2
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1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane
Reactant of Route 3
1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane

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